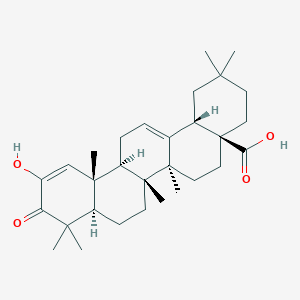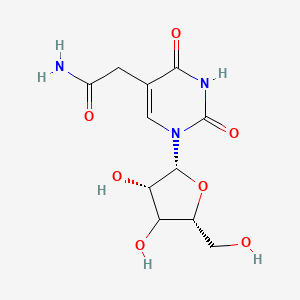
5-(2-Amino-2-oxoethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-2-oxoethyl)uridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-2-oxoethyl)uridine typically involves the modification of uridine. One common method includes the oxidation of uridine to form a 5′-aldehyde, followed by transamination to produce 5′-amino-uridine, and subsequent dehydration of the 4′-hydroxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Amino-2-oxoethyl)uridine undergoes various chemical reactions, including:
Oxidation: Conversion of uridine to 5′-aldehyde.
Transamination: Formation of 5′-amino-uridine.
Dehydration: Removal of the 4′-hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Aminating Agents: Employed during the transamination process.
Dehydrating Agents: Utilized to remove the hydroxyl group.
Major Products: The primary product of these reactions is this compound, which retains the purine nucleoside structure with modifications that enhance its biological activity .
Aplicaciones Científicas De Investigación
5-(2-Amino-2-oxoethyl)uridine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting lymphoid malignancies
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-2-oxoethyl)uridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, disrupting the replication process in cancer cells and leading to cell death . The exact molecular targets include enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.
Comparación Con Compuestos Similares
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: 5-(2-Amino-2-oxoethyl)uridine stands out due to its specific modifications that enhance its antitumor activity. Unlike other nucleoside analogues, it has a unique combination of structural features that allow it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells .
Propiedades
Fórmula molecular |
C11H15N3O7 |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7?,8+,10-/m1/s1 |
Clave InChI |
ZYEWPVTXYBLWRT-JPUAMRISSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


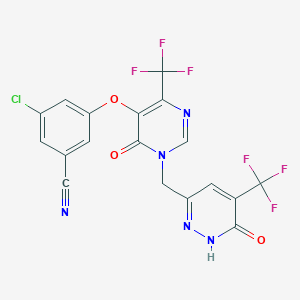
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
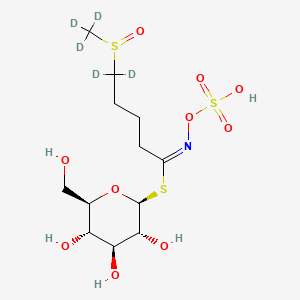
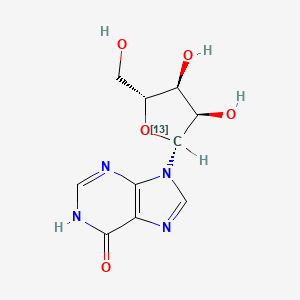
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
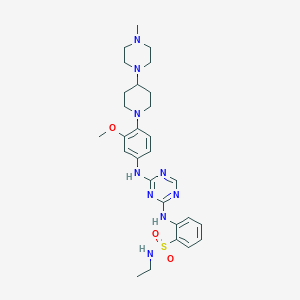
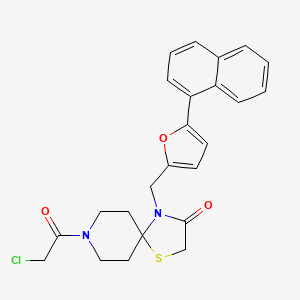
![(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)

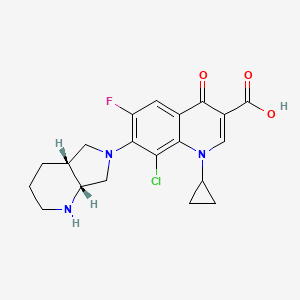

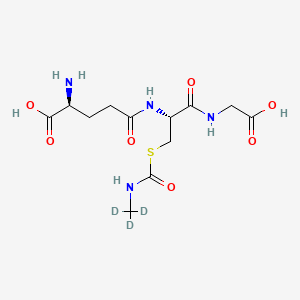
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
